molecular formula C17H13ClN2O2 B3019666 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034393-73-0

3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B3019666
CAS No.: 2034393-73-0
M. Wt: 312.75
InChI Key: SMRXKDJFOKZJIW-UHFFFAOYSA-N
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Description

3-Chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring linked via an amide bond to a pyridinylmethyl group modified with a furan-3-yl substituent. The compound’s core benzamide scaffold is associated with diverse pharmacological applications, including kinase inhibition and epigenetic modulation .

Properties

IUPAC Name

3-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXKDJFOKZJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 5-(furan-3-yl)pyridine intermediate.

    Benzamide Formation: The next step involves the formation of the benzamide core.

    Final Coupling: The final step is the coupling of the pyridine intermediate with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The furan and pyridine rings can participate in π-π stacking interactions, while the benzamide core can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide with key analogs based on structural features, physicochemical properties, and biological relevance.

Structural Features
Compound Name Core Scaffold Substituents Heterocyclic Moieties
This compound Benzamide 3-Cl, pyridinylmethyl, furan-3-yl Pyridine, Furan
3-Chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide 3-Cl, 1,3,4-oxadiazol-2-yl, pyridin-3-yl Pyridine, Oxadiazole
4-Chloro-N-{3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl}benzamide Benzamide 4-Cl, dimethylamino, trifluoromethyl, pyridin-3-yl Pyridine
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Benzamide 3,4-diCl, morpholinomethyl, pyridin-3-yl, thiazole Pyridine, Thiazole, Morpholine

Key Observations :

  • Chlorine Position : The position of the chloro substituent (3-Cl vs. 4-Cl) influences electronic properties and steric interactions. 3-Chloro derivatives may exhibit distinct binding affinities compared to 4-substituted analogs .
  • Heterocyclic Diversity : The presence of furan (in the target compound) versus oxadiazole, thiazole, or morpholine (in analogs) alters solubility, metabolic stability, and target engagement .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound ~343.8 N/A Moderate (lipophilic furan)
3-Chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide 341.7 180–182 Low (oxadiazole rigidity)
4d (3,4-Dichloro-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide) 463.3 215–217 Moderate (polar morpholine)
4-Chloro-N-{3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl}benzamide 448.8 N/A High (trifluoromethyl hydrophobicity)

Key Observations :

  • Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points due to crystalline packing.
  • Solubility : The trifluoromethyl group in enhances lipophilicity, whereas morpholine in improves aqueous solubility. The furan in the target compound may reduce solubility compared to morpholine analogs.

Biological Activity

3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a unique combination of aromatic and heterocyclic structures, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
CAS NumberNot available

This compound is characterized by a chloro group, a furan ring, and a pyridine moiety, which contribute to its potential biological activity.

The mechanism of action for this compound is not fully elucidated; however, similar compounds have shown interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
2-chloro-N-(pyridin-3-yl)benzamideMCF715.0
1-(5-furanyl)-N-(pyridin-3-yl)benzamideA54920.5
This compound TBDTBD

Note: TBD indicates that specific experimental data for this compound is currently unavailable but is anticipated based on structural activity relationships.

Neuroprotective Effects

Compounds containing furan and pyridine rings have been studied for their neuroprotective effects, particularly in models of neurodegeneration. Research indicates that these compounds may enhance neurotransmitter levels in the brain, which could be beneficial in treating conditions like Alzheimer's disease.

Case Study: Neuroprotective Activity
A study involving the administration of related compounds showed an increase in acetylcholine and serotonin levels in the hippocampus of animal models. This suggests potential cognitive-enhancing effects, which warrant further investigation into the specific role of this compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, with some able to cross the blood-brain barrier effectively.

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